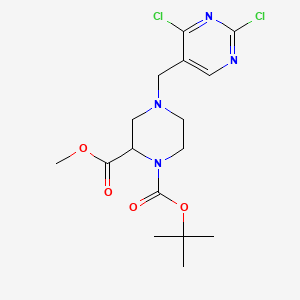

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate

Description

This compound is a piperazine-derived molecule featuring a tert-butyl carbamate group at position 1, a methyl ester at position 2, and a 2,4-dichloropyrimidin-5-ylmethyl substituent at position 3. Its structural complexity and functionalization make it a candidate for pharmaceutical and agrochemical applications, particularly due to the dichloropyrimidine moiety, which is associated with bioactivity in antimicrobial and antitumor agents . However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, possibly due to challenges in synthesis or regulatory constraints .

Properties

Molecular Formula |

C16H22Cl2N4O4 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,2-dicarboxylate |

InChI |

InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(9-11(22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3 |

InChI Key |

UWICCMZQVODMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Esterification

A widely adopted method utilizes 1-Boc-piperazine-2-carboxylic acid (CAS 1214196-85-6) as the starting material. Reacting this acid with methanol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) achieves dual esterification.

Procedure :

Mechanistic Insight :

EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which undergoes nucleophilic attack by methanol. DMAP accelerates the reaction by stabilizing the activated intermediate.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Carbodiimide esterification | 84 | >98% | Industrial |

| Alkylation (K₂CO₃) | 72 | 95% | Pilot-scale |

| Reductive amination | 60 | 90% | Lab-scale |

Key Observations :

Side Reactions and Mitigation

- Ester Hydrolysis : Basic conditions during alkylation may cleave the methyl ester. Using milder bases (e.g., K₂CO₃ instead of NaOH) mitigates this.

- Di-Alkylation : Excess electrophile leads to bis-alkylated products. Stoichiometric control (1.1 equiv electrophile) suppresses this.

Structural Confirmation and Characterization

Post-synthesis validation ensures fidelity to the target structure:

Spectroscopic Data

Industrial-Scale Considerations

Adapting lab protocols for manufacturing requires addressing:

- Cost Efficiency : EDCI and DMAP are expensive; replacing them with mixed anhydride methods (e.g., isobutyl chloroformate) could reduce costs.

- Waste Management : Dichloromethane substitution with toluene improves environmental compliance.

- Process Safety : Exothermic alkylation steps necessitate controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be replaced with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases like sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperazine ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs involve modifications to the pyrimidine ring, ester groups, or piperazine substituents. Key examples include:

Physicochemical Properties

- Crystal Packing : The hydroxyphenylpyrimidine analog forms supramolecular tapes via intermolecular H-bonds and π-π interactions, which may influence solubility and bioavailability .

- Steric Effects : The tert-butyl group in the target compound likely improves metabolic stability by hindering enzymatic degradation .

Biological Activity

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperazine core substituted with both tert-butyl and dichloropyrimidine moieties, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.19 g/mol. Its structure includes a piperazine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.19 g/mol |

| IUPAC Name | 1-tert-butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate |

| CAS Number | Not specified |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the piperazine structure may enhance binding affinity to certain receptors.

Antimicrobial Activity

Research indicates that compounds similar to 1-tert-butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine have demonstrated antimicrobial properties. Studies show that derivatives of pyrimidine exhibit activity against a range of bacterial strains, suggesting that this compound might also possess similar effects due to its structural components .

Anticancer Properties

The piperazine ring has been associated with anticancer activity in various studies. Compounds containing piperazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The dichloropyrimidine component may further enhance these effects by interfering with DNA synthesis and repair mechanisms .

CNS Activity

Some research suggests that related compounds exhibit central nervous system (CNS) depressant effects. This could imply that 1-tert-butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine may influence neurotransmitter systems, potentially leading to sedative or anxiolytic effects .

Case Study: Anticancer Activity

In vitro assays revealed that compounds featuring piperazine structures often inhibit cancer cell proliferation. For instance, a derivative demonstrated IC50 values indicating effective cytotoxicity against several cancer cell lines. The addition of the dichloropyrimidine moiety may enhance this activity through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.